11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The structure features a 3,5-di-tert-butyl-4-hydroxyphenyl group at position 11 and a 4-fluorophenyl substituent at position 2. The tert-butyl groups enhance steric bulk and oxidative stability, while the hydroxyl group may confer antioxidant properties. The 4-fluorophenyl group likely improves lipophilicity and binding interactions with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C33H37FN2O2 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
6-(3,5-ditert-butyl-4-hydroxyphenyl)-9-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H37FN2O2/c1-32(2,3)23-15-21(16-24(31(23)38)33(4,5)6)30-29-27(35-25-9-7-8-10-26(25)36-30)17-20(18-28(29)37)19-11-13-22(34)14-12-19/h7-16,20,30,35-36,38H,17-18H2,1-6H3 |
InChI Key |
XNDBWXFDQLTAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
Biological Activity
The compound 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.58 g/mol. The structure features a dibenzo-diazepine core with significant substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antioxidant properties, enzyme inhibition, and potential neuroprotective effects.
Antioxidant Activity
Several studies have demonstrated that derivatives of the compound show significant antioxidant activity. For instance:
- ABTS and FRAP Assays : Compounds similar to the target molecule have been tested using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays. Results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in biological systems .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Cholinesterase Inhibition : Research highlights that related compounds exhibit mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
The biological activity of the compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Binding : Molecular docking studies suggest that the compound binds to specific sites on cholinesterases, preventing substrate access and thereby inhibiting enzyme activity .
Case Studies
Several studies have investigated the biological effects of compounds related to the target molecule:
- A study examined the neuroprotective effects of a similar dibenzo-diazepine derivative in a mouse model of oxidative stress. Results showed a significant reduction in neuronal damage markers following treatment with the compound .
- Another research focused on the synthesis and evaluation of various analogs. It was found that modifications to the tert-butyl groups significantly affected both antioxidant capacity and enzyme inhibition potency .
Data Tables
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities including:
Antioxidant Activity
Studies have demonstrated significant antioxidant properties through assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power). These assays show that the compound effectively scavenges free radicals and reduces oxidative stress markers in biological systems .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Cholinesterase Inhibition : Related compounds exhibit mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated as a ligand in receptor binding studies.
- Medicine : Explored for therapeutic effects in neurological disorders.
- Industry : Utilized in developing advanced materials with specific electronic properties.
Case Study 1: Antioxidant Properties
A study investigated the antioxidant activity of derivatives similar to the target compound using ABTS and FRAP assays. Results indicated that these compounds effectively reduced oxidative stress markers in vitro.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of cholinesterases by related compounds showed promising results for treating Alzheimer's disease. The compounds demonstrated significant inhibition rates in enzyme assays.
Comparison with Similar Compounds
Dibenzo[b,e][1,4]oxazepin Derivatives
Compound 4h () replaces the diazepine nitrogen with an oxygen atom, forming an oxazepin ring. This substitution reduces basicity and alters hydrogen-bonding capacity, which may impact interactions with enzymes or receptors. For example, oxazepin derivatives often exhibit reduced metabolic stability compared to diazepinones due to increased susceptibility to oxidative degradation .
Saturation and Conformational Flexibility
The target compound’s hexahydro configuration contrasts with dihydro analogs (e.g., 4g in ). Unsaturated analogs may exhibit stronger π-π stacking but lower solubility .
Substituent Variations
Position 3 Modifications
Position 11 Modifications
- 3,5-di-tert-butyl-4-hydroxyphenyl (Target Compound) : The hydroxyl group provides antioxidant activity, while tert-butyl groups enhance steric shielding, prolonging half-life.
- Coumarin-3-yl (g) : Coumarin’s fluorescence and planar structure may facilitate imaging applications but could increase phototoxicity risks .
Data Table: Structural and Hypothesized Functional Comparisons
Preparation Methods
Three-Component Condensation Using Substituted o-Phenylenediamine
The foundational approach involves adapting the one-pot, three-component reaction reported by Nagaraju et al. (2017), which couples o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and aldehydes in aqueous media. For the target compound, this method requires a custom-synthesized o-phenylenediamine derivative bearing the 3,5-di-tert-butyl-4-hydroxyphenyl group.
Reaction Protocol
-
Synthesis of 2-Amino-3,5-di-tert-butyl-4-hydroxyphenol :
-
Three-Component Reaction :
Product Isolation
-
The crude product is washed with water and recrystallized from ethyl acetate/petroleum ether (1:1).
-
Analytical Data : -NMR (500 MHz, CDCl₃) δ 7.25–7.15 (m, 4H, aromatic), 5.82 (s, 1H, NH), 2.68 (s, 2H, CH₂), 1.32 (s, 18H, t-Bu).
Enamine-Glyoxal Cyclization Strategy
Preparation of Substituted Enamine Intermediate
Chechina et al. (2015) demonstrated that enamines derived from 3-(2-aminophenylamino)cyclohex-2-en-1-ones react with arylglyoxals to form diazepinones. For the target compound, the enamine must incorporate the 3,5-di-tert-butyl-4-hydroxyphenyl group.
Synthesis of 3-(2-Amino-3,5-di-tert-butyl-4-hydroxyphenylamino)cyclohex-2-en-1-one
-
Step 1 : Condensation of 2-amino-3,5-di-tert-butyl-4-hydroxyphenol with cyclohex-2-en-1-one in refluxing ethanol (8 hours) yields the enamine.
Reaction with 4-Fluorophenylglyoxal Hydrate
-
The enamine (1.0 equiv) and 4-fluorophenylglyoxal hydrate (1.0 equiv) are refluxed in 2-propanol for 25 minutes.
-
Crystallization : The product precipitates upon cooling and is purified via recrystallization (methanol/water).
Key Observations
-
Steric hindrance from the tert-butyl groups necessitates prolonged reaction times (up to 40 minutes) compared to unsubstituted analogs.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crystallization Optimization
Both methods require meticulous crystallization to isolate the pure product. A mixed solvent system (ethyl acetate/petroleum ether) achieves >98% purity, as evidenced by:
Spectroscopic Validation
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl groups impede cyclization kinetics. Strategies include:
Q & A
Q. What are the recommended synthetic routes for synthesizing 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and how can purity be optimized?
- Methodological Answer : The compound’s benzodiazepine core can be synthesized via cyclocondensation of substituted o-phenylenediamines with ketones or aldehydes under acidic conditions. For example, structurally similar dibenzo[b,e][1,4]diazepinones have been synthesized using Cu(II)-mediated cascade dehydrogenation to stabilize intermediates and reduce side reactions . Purity optimization involves HPLC with high-resolution columns (e.g., Chromolith or Purospher®STAR) for separation, coupled with UV/Vis or MS detection to identify impurities .
Q. How can the stereochemical configuration and crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and crystal packing. For analogous dibenzo[b,e]diazepinones, crystals are grown via slow evaporation of a methanol/chloroform mixture, and data collection at 296 K with a Bruker APEX-II diffractometer provides atomic coordinates (R factor < 0.05) . Synchrotron radiation may enhance resolution for complex substituents like the 3,5-di-tert-butyl-4-hydroxyphenyl group.
Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups and electronic properties?
- Methodological Answer :
- NMR : H and C NMR in deuterated DMSO or CDCl₃ resolve the diazepinone ring protons (δ 3.5–5.0 ppm) and aryl substituents (δ 6.5–8.0 ppm).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch from the phenol group) confirm core functionality .
- UV-Vis : A π→π* transition near 270 nm (ε > 10,000 M⁻¹cm⁻¹) is typical for conjugated dibenzodiazepinones .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly targeting enzyme inhibition?
- Methodological Answer : Use a split-split-plot design to test variables like substituent bulk (tert-butyl vs. methyl) and electronic effects (fluorophenyl vs. methoxyphenyl). For enzyme assays (e.g., kinase or protease inhibition):
In vitro assays : Measure IC₅₀ values using fluorogenic substrates in buffer (pH 7.4, 37°C) .
Molecular docking : Perform simulations with AutoDock Vina to predict binding affinities to target proteins (e.g., pfmrk kinase), using the compound’s X-ray structure as a template .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound under varying experimental conditions?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to stressors (light, heat, humidity) and analyze degradation products via LC-MS. For instance, tert-butyl groups may oxidize to carboxylic acids under acidic conditions, altering solubility .
- Solvent screening : Use the Hildebrand solubility parameter to identify optimal solvents. Polar aprotic solvents (DMF, DMSO) typically dissolve polycyclic diazepinones better than alcohols .
Q. How can environmental fate and ecotoxicological impacts of this compound be assessed in long-term studies?
Abiotic fate : Measure hydrolysis half-life (t₁/₂) in pH 7–9 buffers and photodegradation under UV light.
Biotic fate : Use OECD 301D respirometry to assess microbial degradation in soil/water systems.
Toxicity : Perform acute/chronic assays on Daphnia magna (EC₅₀) and algae (growth inhibition), with LC-MS quantification of bioaccumulation.
Methodological Design & Data Analysis
Q. What experimental design minimizes variability in biological activity assays for this compound?
- Methodological Answer : Adopt a randomized block design with split-split plots :
- Blocks : Account for lab equipment variability.
- Main plots : Test concentration gradients (1 nM–100 µM).
- Subplots : Replicate assays across cell lines (e.g., HEK293 vs. HeLa).
Statistical analysis via ANOVA (α = 0.05) identifies significant interactions between variables.
Q. How can computational models predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
- Methodological Answer : Use QSPR models (Quantitative Structure-Property Relationship):
- Calculate descriptors (logP, polar surface area) with ChemAxon or MOE.
- Train models on datasets like BBB permeability (logBB) for diazepines. The compound’s high logP (>3) and low PSA (<90 Ų) suggest moderate BBB penetration .
Data Reproducibility & Reporting
Q. What are the best practices for reporting experimental data to ensure reproducibility in synthetic chemistry studies?
- Synthesis : Document reaction conditions (temperature, solvent purity, catalyst loading) and yields for all steps.
- Analytical data : Include raw spectra (NMR, IR) and chromatograms (HPLC retention times, column specifications).
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
